molecular formula C12H19NO3 B1468531 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid CAS No. 1341428-50-9

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468531
CAS RN: 1341428-50-9
M. Wt: 225.28 g/mol
InChI Key: VPDYAKCAZOGIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is a compound that incorporates a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, exhibit certain chemical properties. They can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is a cyclic amino acid derivative that has garnered interest in the field of organic synthesis and medicinal chemistry. The scientific research around this compound mainly focuses on its synthesis and integration into larger, complex molecules for various applications, including drug development and the study of biological activity.

  • Synthesis of alpha-cyclopropyl-beta-homoprolines : This research demonstrates the preparation of alpha-cyclopropyl-beta-homoprolines, a class of cyclic beta-amino acids, through a process that could potentially include derivatives similar to this compound. These compounds are synthesized using 1,3-dipolar cycloadditions followed by rearrangement, with high stereocontrol achieved from chiral pool molecules. Such beta-homoprolines have been evaluated for incorporation into peptides, showcasing their relevance in peptide synthesis and modification (Cordero et al., 2009).

  • C-H functionalization of cyclic amines : Research involving the functionalization of cyclic amines, including pyrrolidine, points to methodologies that might be applicable to compounds like this compound. These studies highlight redox-annulations with α,β-unsaturated carbonyl compounds, facilitating the synthesis of ring-fused pyrrolines. Such processes underscore the versatility of cyclic amines in chemical synthesis, potentially leading to novel derivatives with significant biological activities (Kang et al., 2015).

Applications in Medicinal Chemistry

The interest in cyclic amino acids like this compound extends to the realm of medicinal chemistry, where their incorporation into various molecular frameworks can lead to the discovery of new therapeutic agents.

  • Enantioselective synthesis of anti-influenza compounds : A notable application in medicinal chemistry is the enantioselective synthesis of influenza neuraminidase inhibitors, where compounds with similar structural features to this compound are utilized. This research demonstrates the critical role of cyclic amino acids in the development of antiviral drugs, showcasing their potential in targeting viral enzymes with high specificity (DeGoey et al., 2002).

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDYAKCAZOGIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.